4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane
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Overview
Description
4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[5.5]undecane core, which is a bicyclic system where two rings share a single atom. The presence of a sulfonyl group and a propoxyphenyl moiety adds to its chemical diversity, making it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
The compound “4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane” contains a sulfonyl group, which is a common feature in many biologically active molecules, including some drugs . Sulfonyl-containing compounds often exhibit diverse biological activities, and their targets can vary widely depending on the specific structure of the compound.
Biochemical Pathways
The compound’s effect on biochemical pathways would depend on its specific targets and mode of action. Sulfonyl-containing compounds can interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[5.5]undecane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Propoxyphenyl Moiety: The propoxyphenyl group can be attached through nucleophilic substitution reactions, where a propoxyphenyl halide reacts with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl and propoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A simpler spirocyclic compound with similar structural features.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: Compounds with similar spirocyclic cores but different functional groups.
Uniqueness
4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane is unique due to the combination of its spirocyclic structure, sulfonyl group, and propoxyphenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-propoxyphenyl)sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-2-10-22-15-3-5-16(6-4-15)24(19,20)18-9-13-23-17(14-18)7-11-21-12-8-17/h3-6H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJWACSSFFOROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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